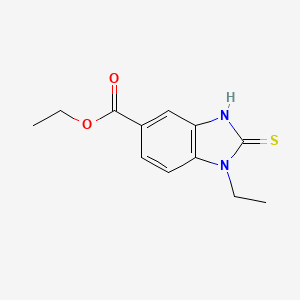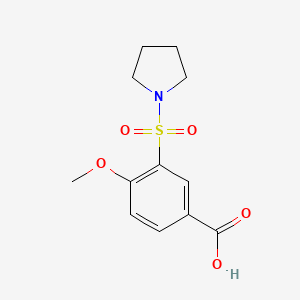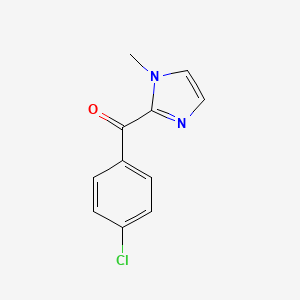
p-PHENYLENEDIAMINE, N,N'-DIETHYL-
Overview
Description
N,N-Diethyl-p-phenylenediamine (DPD) is an aromatic amine mainly used as an intermediate to produce dyes . It’s also used for the spectrophotometric determination of drugs such as salbutamol sulphate, ritodrine hydrochloride, and isoxsuprine hydrochloride containing a phenolic group . It reacts with acids in exothermic reactions to form salts plus water .
Synthesis Analysis
The synthesis of N,N-Diethyl-p-phenylenediamine involves several steps. The compound is often used in its salt form, such as N,N-diethyl-p-phenylenediamine sulfate . The reaction of chlorine and N,N-diethyl-p-phenylenediamine for sensitive square-wave voltammetric detection of chlorine has been studied .Molecular Structure Analysis
The molecular structure of N,N-Diethyl-p-phenylenediamine consists of two amine groups: a primary and a tertiary one. The amines’ lone pairs play a significant role in the HOMO . The carbons in the aromatic ring also influence the energy and shape of the HOMO due to the electron density added by both nitrogens’ lone pairs to the π-system .Chemical Reactions Analysis
DPD is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions, acquiring a pinkish color that can be quantitatively related to the concentration of those substances if it’s inside the working range .Physical And Chemical Properties Analysis
N,N-Diethyl-p-phenylenediamine is a reddish-brown or black liquid . It is insoluble in water . It neutralizes acids in exothermic reactions to form salts plus water .Mechanism of Action
Safety and Hazards
Future Directions
The reaction of chlorine and N,N-diethyl-p-phenylenediamine has been studied as a means of generating an analytical voltammetric signal of much improved sensitivity and selectivity for the detection of the former than is possible via direct electrolysis . This could open up new possibilities for the use of this compound in analytical chemistry.
Relevant Papers Several papers have been published on the topic of N,N-Diethyl-p-phenylenediamine. For example, one paper discusses the mechanism of DPD’s reaction with free chlorine . Another paper presents a procedure for the sensitive square-wave voltammetric detection of chlorine using N,N-Diethyl-p-phenylenediamine .
properties
IUPAC Name |
1-N,4-N-diethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMODTUZIWTRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952512 | |
| Record name | N~1~,N~4~-Diethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-PHENYLENEDIAMINE, N,N'-DIETHYL- | |
CAS RN |
3010-30-8 | |
| Record name | N,N′-Diethyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenylenediamine, N,N'-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~4~-Diethylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)



![1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3381993.png)




![Imidazo[1,2-a]pyrimidin-2-amine](/img/structure/B3382045.png)


